Ethyl 3-cyanopiperidine-3-carboxylate
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Overview
Description
Ethyl 3-cyanopiperidine-3-carboxylate is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-cyanopiperidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl isopropylidenecyanoacetate with ethyl 3-amino-3-thioxopropanoate. This reaction yields ethyl 4,4-dimethyl-6-oxo-2-thioxo-5-cyanopiperidine-3-carboxylate, which can then be further alkylated to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyanopiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized piperidine derivatives.
Scientific Research Applications
Ethyl 3-cyanopiperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-cyanopiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Ethyl 3-cyanopiperidine-3-carboxylate can be compared with other piperidine derivatives, such as:
Ethyl piperidine-3-carboxylate: Similar structure but lacks the nitrile group.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Piperidine-3-carboxylic acid: Lacks both the nitrile and ester groups.
The presence of the nitrile and ethyl ester groups in this compound makes it unique and provides distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
ethyl 3-cyanopiperidine-3-carboxylate |
InChI |
InChI=1S/C9H14N2O2/c1-2-13-8(12)9(6-10)4-3-5-11-7-9/h11H,2-5,7H2,1H3 |
InChI Key |
DGWQDYHUJNBNGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCNC1)C#N |
Origin of Product |
United States |
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